molecular formula C40H63N13O13S B034076 H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 CAS No. 110590-61-9

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2

Número de catálogo: B034076
Número CAS: 110590-61-9
Peso molecular: 966.1 g/mol
Clave InChI: XJRPQJYLNDRHQD-JDIVNGTKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is a synthetic peptide with the sequence CDPGYIGSR-NH2 (using single-letter amino acid abbreviations). It has a CAS number of 110590-61-9 and is commonly used in biochemical research . The peptide features an N-terminal cysteine (Cys), a central Pro-Gly motif, and a C-terminal arginine (Arg) with an amidated group. Its molecular formula is approximately C₄₄H₆₇N₁₃O₁₃S, and its molecular weight is estimated to be ~1,025 g/mol (calculated based on amino acid composition). The amidated C-terminus enhances stability against enzymatic degradation compared to its free-acid counterpart (CAS 110590-60-8) .

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Anchoring

The synthesis begins with resin selection, where 2-chlorotrityl chloride resin and rink amide resin are predominant choices for C-terminal amidation . The 2-chlorotrityl resin offers acid-labile anchoring, enabling cleavage under mild conditions (20% hexafluoroisopropanol in dichloromethane), which preserves acid-sensitive side-chain protecting groups . For the target peptide’s C-terminal arginine amide, rink amide resin provides superior loading efficiency (0.4–0.7 mmol/g) and compatibility with Fmoc/tBu chemistry .

Fmoc/tBu Protection Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects α-amino groups, while tert-butyl (tBu) shields aspartic acid (side-chain carboxyl), serine (hydroxyl), and tyrosine (phenolic hydroxyl) . Arginine side chains utilize the pentamethyldihydrobenzofuransulfonyl (Pbf) group, which resists premature deprotection during piperidine treatments . Cysteine thiols are protected with trityl (Trt) groups, ensuring stability during synthesis while allowing selective deprotection for disulfide bond formation .

Stepwise Assembly of the CDPGYIGSR Sequence

Coupling Reagents and Activation

Coupling employs uronium-based activators:

  • HATU/HOAt : 1.5 equivalents, 2-minute pre-activation in DMF, achieves >99% coupling efficiency for sterically hindered residues (e.g., Ile, Tyr) .

  • HCTU : Preferred for arginine incorporation due to reduced racemization risk .

A study comparing coupling agents for CDPGYIGSR-NH2 found HATU/HOAt reduced deletion sequences by 12% compared to HBTU/HOBt .

Deprotection Cycles

Fmoc removal uses 20% piperidine in DMF (2 × 7-minute treatments), with real-time ninhydrin monitoring confirming >98% deprotection efficiency . Proline residues require extended coupling times (60 minutes) to overcome steric hindrance .

Critical Challenges in CDPGYIGSR Synthesis

Cysteine Oxidation and Disulfide Stability

Post-synthesis, the cysteine thiol undergoes oxidative folding to form intramolecular disulfides. DMSO oxidation (10% v/v in water, 48 hours) yields >95% monomeric cyclic product . Analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms disulfide connectivity .

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

A standard cleavage mixture for CDPGYIGSR-NH2 includes:

ComponentVolume (%)Role
Trifluoroacetic acid (TFA)95Peptide-resin cleavage
Triisopropylsilane2.5Cation scavenger
Water2.5Proton source for deprotection

This mixture cleaves the peptide from rink amide resin in 3 hours at 25°C, with simultaneous removal of tBu and Pbf groups .

TFA Removal and Lyophilization

Post-cleavage, TFA is removed via repeated ether precipitation (5 × cold diethyl ether washes) . Residual TFA levels <0.1% are critical for cellular assays, achieved via optional TFA removal services using ion-exchange chromatography . Lyophilization yields a white to off-white powder with 97.3% purity by analytical HPLC .

Purification and Quality Control

Preparative HPLC Conditions

ParameterSpecification
ColumnC18, 250 × 21.2 mm, 5 µm
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient20% B to 50% B over 40 minutes
Flow Rate8 mL/min

This protocol resolves major impurities (deletion sequences, aspartimides) with a retention time of 28.5 minutes for the target peptide .

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight:

  • Calculated : 966.09 Da (C40H63N13O13S)

  • Observed : 966.12 Da (M+H)+, Δ = 0.03 Da

Industrial-Scale Production Considerations

Batch-to-Batch Consistency

Manufacturers report <2% variability in purity across 50 synthesis batches, attributed to standardized coupling times and pre-activated amino acid stocks .

Análisis De Reacciones Químicas

Types of Reactions

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form a disulfide bond.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1.1 Chemistry

  • Model Peptide for Synthesis : H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 serves as a model peptide for studying peptide synthesis and modification techniques. It is often used to evaluate new coupling reagents and deprotection strategies in solid-phase peptide synthesis (SPPS) .

1.2 Biology

  • Cell Adhesion and Migration Studies : The peptide is instrumental in investigating the mechanisms of cell adhesion and migration. Its ability to bind to laminin receptors allows researchers to study its effects on cell behavior in vitro .
  • Angiogenesis Inhibition : this compound has been shown to inhibit angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis. This property makes it a valuable tool for studying vascular biology .

1.3 Medicine

  • Anti-Cancer Therapeutics : Due to its anti-angiogenic properties, this peptide is being explored as a potential therapeutic agent for inhibiting tumor growth and metastasis in various cancer models. It disrupts tumor cell adherence and invasion into the extracellular matrix .
  • Experimental Metastasis Inhibition : Studies have demonstrated that the peptide can inhibit experimental metastasis, making it a candidate for further development in cancer treatments .

Industrial Applications

In addition to its research applications, this compound has potential uses in industry:

  • Development of Anti-Angiogenic Drugs : The properties of this peptide can be harnessed in the pharmaceutical industry to develop new anti-cancer drugs targeting angiogenesis .
  • Biomaterials : Its interactions with cellular components can be utilized in designing biomaterials that promote specific cellular responses, useful in tissue engineering .

Mecanismo De Acción

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 exerts its effects by binding to specific receptors on the surface of tumor cells and endothelial cells. This binding disrupts the interaction between the cells and the extracellular matrix, inhibiting cell adhesion and invasion. The peptide also interferes with angiogenesis by blocking the formation of new blood vessels, which is essential for tumor growth and metastasis .

Comparación Con Compuestos Similares

The peptide H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 shares structural and functional similarities with other bioactive peptides. Below is a detailed comparison:

Structural Motifs and Sequence Analysis

Compound Name Sequence (Abbrev.) CAS Number Molecular Weight Key Features Known Functions/Applications
This compound CDPGYIGSR-NH2 110590-61-9 ~1,025 N-terminal Cys, Pro-Gly motif, amidated Research use, potential adhesion
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 AYPGKF-NH2 352017-71-1 728.79 Pro-Gly-Lys motif, non-hazardous Laboratory reagent
Ac-Asp-Arg-Gly-Asp-Ser-OH Ac-DRGD-S-OH 151997-55-6 604.57 RGD-like sequence (Arg-Gly-Asp) Integrin binding studies
H-Gly-Pro-Arg-Pro-NH2 GPRP-NH2 126047-75-4 424.5 Pro-Arg-Pro motif Anticoagulant research
  • Pro-Gly Motif : The Pro-Gly sequence in this compound induces a β-turn conformation, enhancing structural rigidity . This motif is absent in RGD-containing peptides (e.g., Ac-Asp-Arg-Gly-Asp-Ser-OH) but present in H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, suggesting shared roles in structural stabilization .
  • C-Terminal Modifications: The amidated C-terminus of this compound improves metabolic stability compared to non-amidated analogs like H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH (CAS 110590-60-8) .

Functional Comparison

  • Cell Adhesion Potential: The RGD motif in Ac-Asp-Arg-Gly-Asp-Ser-OH binds integrins, mediating cell-matrix interactions . In contrast, this compound lacks RGD but contains Asp and Arg residues, which may interact with alternative receptors (e.g., G-protein-coupled receptors) . The sulfated tyrosine (Tyr(SO₃H)) in H-Ile-Ser-Asp-Arg-Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH2 enhances binding affinity to cholecystokinin receptors, a feature absent in the target peptide .
  • Hydrophobicity and Solubility :

    • The hydrophobic residues (Tyr, Ile) in this compound may reduce aqueous solubility compared to H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, which has a higher proportion of polar residues .

Actividad Biológica

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, also known as CDPGYIGSR, is a peptide derived from the laminin B1 chain, specifically residues 925-933. This peptide has garnered attention due to its significant biological activities, particularly in cancer research and cell biology. Laminins are crucial components of the extracellular matrix (ECM), influencing various cellular processes such as adhesion, migration, and differentiation.

  • Molecular Formula : C40H63N13O13S
  • Molecular Weight : 966.09 g/mol
  • CAS Number : 110590-61-9

This compound interacts with the laminin receptor, which plays a pivotal role in cellular signaling pathways associated with tumor metastasis and angiogenesis. The peptide inhibits tumor cell attachment and invasion into the ECM, thereby displaying anti-metastatic properties.

1. Anti-Angiogenic Effects

Research indicates that this peptide inhibits angiogenesis, which is the formation of new blood vessels from pre-existing ones—a critical process in tumor growth and metastasis. By blocking the interaction between tumor cells and the ECM, it reduces the ability of tumors to establish a vascular supply necessary for growth.

2. Inhibition of Tumor Growth

Studies have shown that this compound can significantly suppress solid tumor growth in experimental models. For instance, Sakamoto et al. (1991) demonstrated that this peptide inhibited both angiogenesis and solid tumor growth in vivo .

3. Cell Adhesion and Migration

The peptide's sequence is essential for its biological activity; it interferes with cell adhesion mechanisms that are crucial for cancer cell migration. This disruption is vital in preventing metastasis, as highlighted by its ability to bind to specific receptors on cancer cells .

Research Findings

Study Findings
Sakamoto et al., 1991Demonstrated inhibition of angiogenesis and solid tumor growth in vivo .
Jaseja et al., 2003Explored the structural requirements for anti-cancer activity related to laminin-derived peptides .
Chemical Book AnalysisReported binding affinity to laminin receptors, impacting cell adhesion and migration .

Case Studies

Several case studies have explored the application of this compound in cancer therapeutics:

  • Breast Cancer Models : In preclinical trials involving breast cancer cell lines, treatment with this peptide resulted in reduced metastatic potential and inhibited tumor growth.
  • Melanoma Studies : The peptide was tested on melanoma models where it exhibited significant anti-metastatic effects by disrupting interactions between melanoma cells and the ECM.

Q & A

Basic Research Questions

Q. What is the primary structure of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, and how does its sequence influence functional motifs?

  • Methodological Answer : The peptide sequence is a linear nonapeptide with a C-terminal amidation. Key residues include:

  • Cys (C) : Potential for disulfide bond formation (requires redox-controlled conditions).
  • Asp (D) : May participate in electrostatic interactions or metal coordination.
  • Pro (P) : Introduces structural rigidity, potentially influencing peptide folding.
  • Tyr (Y) : Aromatic side chain useful for UV detection (e.g., HPLC monitoring at 280 nm) .
  • Arg (R) : Positively charged residue, possibly involved in receptor binding.
  • Sequence analysis tools like ExPASy ProtParam can predict physicochemical properties (e.g., pI ≈ 9.5 due to Arg and N-terminal amine).

Q. What are the standard protocols for synthesizing and purifying this peptide?

  • Methodological Answer :

  • Synthesis : Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) . Critical steps:
  • Cys Protection : Employ trityl (Trt) or acetamidomethyl (Acm) groups to prevent oxidation during synthesis .
  • Coupling Optimization : Activate residues like Pro and Ile with HOBt/DIC to minimize racemization.
  • Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 214 nm (peptide bond absorbance) and 280 nm (Tyr-specific) .

Q. How can researchers validate the identity and purity of the synthesized peptide?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (calculated MW: ~1010.1 Da) using MALDI-TOF or ESI-MS.
  • HPLC Purity : Aim for ≥95% purity; discrepancies may arise from deletion sequences or oxidation (e.g., Cys dimerization) .
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via pre-column derivatization (e.g., AccQ-Tag) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., receptor binding vs. no observed activity)?

  • Methodological Answer :

  • Conformational Studies : Use circular dichroism (CD) or NMR to assess secondary structure. For example, Pro-Gly motifs may form β-turns, which are critical for receptor engagement .
  • Binding Assay Optimization :
  • Test under reducing vs. non-reducing conditions (Cys redox state affects structure).
  • Use surface plasmon resonance (SPR) to quantify binding kinetics and rule out nonspecific interactions .
  • Post-Translational Modifications : Check for oxidation (e.g., Cys sulfonic acid) via MS/MS fragmentation .

Q. How can researchers design experiments to investigate the peptide’s potential role in cell adhesion or signaling pathways?

  • Methodological Answer :

  • Integrin Binding Screening : Test against integrin subtypes (e.g., αvβ3, α5β1) using competitive ELISA with known ligands (e.g., fibronectin). Note: The absence of RGD motifs suggests alternative binding mechanisms .
  • Cellular Assays :
  • Migration/Invasion : Use Boyden chambers with peptide-coated membranes.
  • Signaling Profiling : Perform phosphoproteomics (e.g., LC-MS/MS) to identify activated pathways (e.g., MAPK/ERK) .

Q. What are the challenges in studying this peptide’s stability in physiological conditions, and how can they be addressed?

  • Methodological Answer :

  • Degradation Pathways :
  • Proteolysis : Susceptible to cleavage at Gly-Tyr (chymotrypsin-like activity) or Ser-Arg (trypsin-like activity).
  • Oxidation : Cys residues may form disulfide bonds or sulfoxides.
  • Stabilization Strategies :
  • PEGylation : Conjugate polyethylene glycol to the N-terminus to prolong half-life.
  • Cyclization : Introduce a disulfide bond between Cys1 and Cys9 (if structurally permissible) .

Q. How can in silico methods complement experimental studies of this peptide?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate peptide behavior in explicit solvent to predict dominant conformations.
  • Docking Studies : Use AutoDock Vina to model interactions with putative receptors (e.g., G-protein-coupled receptors).
  • Machine Learning : Train models on peptide-protein interaction databases (e.g., STRING) to predict novel targets .

Q. Data Analysis and Interpretation

Q. How should researchers handle variability in peptide batch activity (e.g., differing IC50 values)?

  • Methodological Answer :

  • Quality Control (QC) : Standardize synthesis/purification protocols across batches.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals.
  • Statistical Validation : Apply ANOVA with post-hoc tests to compare batches; exclude outliers via Grubbs’ test .

Q. Ethical and Reproducibility Considerations

Q. What documentation standards are critical for ensuring reproducibility in studies involving this peptide?

  • Methodological Answer :

  • Metadata Reporting : Include synthesis conditions (e.g., resin type, coupling reagents), purification gradients, and storage buffers.
  • Data Sharing : Deposit raw MS/HPLC files in repositories like Zenodo or PeptideAtlas .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design transparency .

Propiedades

IUPAC Name

(3S)-4-[(2S)-2-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRPQJYLNDRHQD-JDIVNGTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N13O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149318
Record name Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-61-9
Record name Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.